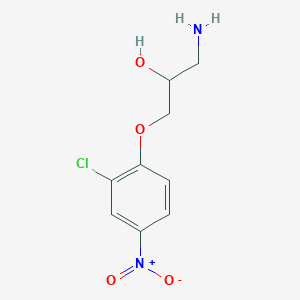
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL is an organic compound with the molecular formula C9H11ClN2O4 and a molecular weight of 246.65 g/mol . This compound is characterized by the presence of an amino group, a chlorinated aromatic ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL typically involves the reaction of 2-chloro-4-nitrophenol with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, hydrogen gas, palladium catalysts, sodium borohydride, and various bases like sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitro and chloro groups can participate in various non-covalent interactions, such as van der Waals forces and hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
1-Amino-3-(2-chloro-4-nitrophenoxy)propan-2-OL can be compared with similar compounds such as:
1-Morpholino-3-(4-nitrophenoxy)propan-2-ol: This compound has a morpholine ring instead of an amino group, which can affect its reactivity and interactions with molecular targets.
1-(Methylamino)-3-(4-nitrophenoxy)propan-2-ol: The presence of a methylamino group instead of an amino group can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Properties
Molecular Formula |
C9H11ClN2O4 |
|---|---|
Molecular Weight |
246.65 g/mol |
IUPAC Name |
1-amino-3-(2-chloro-4-nitrophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H11ClN2O4/c10-8-3-6(12(14)15)1-2-9(8)16-5-7(13)4-11/h1-3,7,13H,4-5,11H2 |
InChI Key |
YFYDDKGEVBKXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


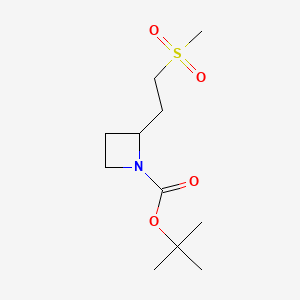
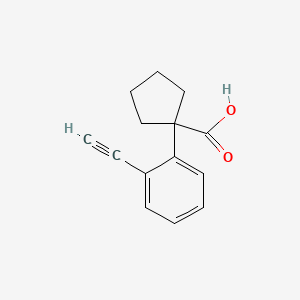
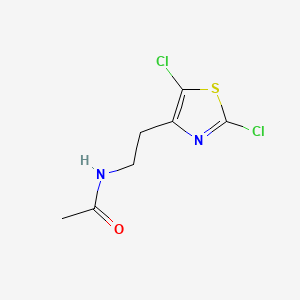
![6-bromo-2-{6-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]pyridin-2-yl}-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13556653.png)
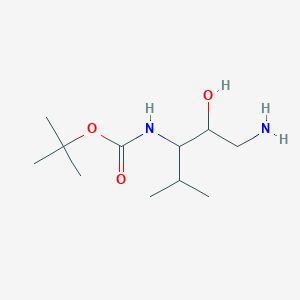
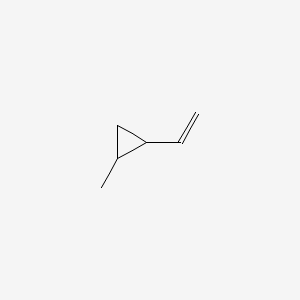

![{2-[(5-Bromo-2-methoxyphenyl)sulfanyl]ethyl}(methyl)amine](/img/structure/B13556685.png)
![3-[3-(difluoromethyl)phenyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B13556699.png)
![Rel-((3aR,6aR)-hexahydro-6aH-furo[2,3-c]pyrrol-6a-yl)methanol](/img/structure/B13556712.png)
![[1-(4-Chlorophenyl)-3-methylpyrrolidin-3-yl]methanamine](/img/structure/B13556713.png)



